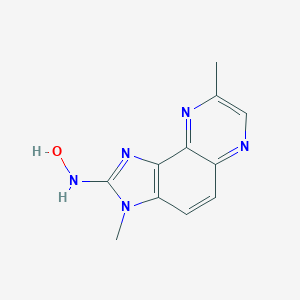

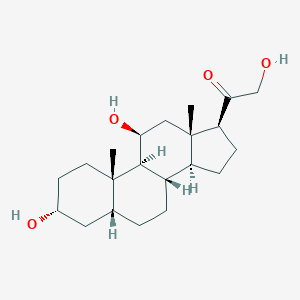

![molecular formula C11H4Cl2F3IN4 B045687 5-Amino-3-Cyano-4-Iodo-1-[2,6-Dichlor-4-(Trifluormethyl)phenyl]pyrazol CAS No. 188539-59-5](/img/structure/B45687.png)

5-Amino-3-Cyano-4-Iodo-1-[2,6-Dichlor-4-(Trifluormethyl)phenyl]pyrazol

Übersicht

Beschreibung

5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole is a complex organic compound with significant applications in various fields, particularly in the synthesis of insecticides. This compound is known for its role as an intermediate in the production of Fipronil, a broad-spectrum insecticide that disrupts the central nervous system of insects .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is primarily used as an intermediate in the synthesis of more complex molecules, such as insecticides like Fipronil . Its unique structure allows for various modifications, making it a versatile building block.

Biology and Medicine

While its direct applications in biology and medicine are limited, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Industry

In the industrial sector, the compound’s primary application is in the production of insecticides. Its derivatives are also explored for use in agrochemicals and pharmaceuticals.

Wirkmechanismus

Target of Action

The primary target of 5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole, also known as 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-iodopyrazole-3-carbonitrile, is the GABA receptor in the central nervous system of insects . The GABA receptor plays a crucial role in inhibitory neurotransmission.

Mode of Action

This compound actively disrupts the functioning of the central nervous system in insects by blocking the passage of chloride ions through the GABA receptors . This blockage leads to an overexcitation of the nervous system, causing the death of the insect.

Biochemical Pathways

The affected biochemical pathway is the GABAergic pathway . By blocking the GABA receptors, the compound disrupts the normal flow of chloride ions in the nervous system of the insect. This disruption leads to a series of downstream effects, including overexcitation of the nervous system and eventual death of the insect .

Result of Action

The result of the compound’s action is the death of the insect . By blocking the GABA receptors and disrupting the normal functioning of the insect’s nervous system, the compound causes overexcitation and eventual death .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters.

Introduction of the cyano group: This step often involves the use of cyanogen bromide or similar reagents under controlled conditions.

Amination: The amino group is typically introduced through nucleophilic substitution reactions using ammonia or amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or aldehyde.

Substitution: The iodine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are frequently used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under mild to moderate conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or aldehydes.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fipronil: A direct derivative used as an insecticide.

Other pyrazole derivatives: Compounds like 3,5-dimethylpyrazole and 4-bromo-3,5-dimethylpyrazole share structural similarities but differ in their specific functional groups and applications.

Uniqueness

5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole is unique due to its combination of functional groups, which confer specific reactivity and make it a valuable intermediate in the synthesis of complex molecules like Fipronil. Its iodine and trifluoromethyl groups, in particular, provide distinctive chemical properties that are not commonly found together in other compounds.

Eigenschaften

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-iodopyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4Cl2F3IN4/c12-5-1-4(11(14,15)16)2-6(13)9(5)21-10(19)8(17)7(3-18)20-21/h1-2H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYLFCCPKXYTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)I)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4Cl2F3IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one](/img/structure/B45605.png)

![(4R,8'S,9'S,10'R,11'S,13'S,14'S)-11'-hydroxy-2,2,10',13'-tetramethylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B45614.png)

![4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B45617.png)